molecular formula C6H13NO2 B554990 L-Norleucine CAS No. 327-57-1

L-Norleucine

Cat. No. B554990
CAS RN: 327-57-1
M. Wt: 131.17 g/mol
InChI Key: LRQKBLKVPFOOQJ-YFKPBYRVSA-N
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Scientific Research Applications

  • Internal Standard in Amino Acid Analysis : L-norleucine is used as an internal standard in the deproteinization process for amino acid analysis in canine and feline serum and plasma samples (Blake, 2019).

  • Effect on Feeding Behavior and Growth in Rats : L-norleucine was shown to affect the growth and feeding behavior of rats. Its presence in the diet led to reduced growth and food intake, and rats showed a strong preference for control diets over those containing norleucine (Tews, Repa, Harper, 1990).

  • Role in Recombinant Protein Production : L-norleucine can accumulate as a byproduct in the branched-chain amino acid metabolism of Escherichia coli and be misincorporated into recombinant proteins. This is particularly relevant for protein-based biopharmaceuticals. Trace elements like molybdenum, nickel, and selenium can reduce its accumulation, suggesting a connection to the pyruvate metabolism associated with the biosynthesis of rare amino acids (Biermann et al., 2013).

  • Interaction with Phospholipid Bilayers : L-norleucine-containing peptides exhibit different interactions with phospholipid bilayers compared to methionine-containing peptides, indicating potential applications in understanding peptide-lipid interactions (Epand, Raymer, 2009).

  • Metabolic Studies : L-norleucine has been used in metabolic studies to understand the pathways for the metabolism of carbon chains in amino acids. It has been compared with leucine and norvaline in terms of oxidation rates and incorporation into body proteins (Hassan, Greenberg, 1952).

  • Influence on Muscle Protein Synthesis : Studies have shown that while leucine stimulates protein synthesis in skeletal muscle, norleucine does not have the same effect. This distinction is important for understanding the nutrient signaling role of leucine (Escobar et al., 2010).

  • Biosynthesis and Incorporation into Proteins : Research on E. coli has demonstrated how norleucine is biosynthesized and incorporated into proteins, offering insights into the manipulation of amino acid pathways for various applications (Bogosian et al., 1989).

Safety And Hazards

L-Norleucine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak7.


properties

IUPAC Name

(2S)-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKBLKVPFOOQJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883362
Record name L-Norleucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Norleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001645
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Solubility

12 mg/mL at 25 °C
Record name L-Norleucine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Norleucine

CAS RN

327-57-1
Record name Caprine
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Record name Norleucine
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Record name Norleucine
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Record name L-Norleucine
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Record name L-Norleucine
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Record name Norleucine
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Record name NORLEUCINE
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Record name L-Norleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,550
Citations
K Torii, Y Iitaka - … Section B: Structural Crystallography and Crystal …, 1973 - scripts.iucr.org
… 06 for L-methionine and L-norleucine respectively. The crystal of … The crystal of L-norleucine, on the other hand, contains the … The side chains in L-norleucine crystal are packed together …
Number of citations: 119 scripts.iucr.org
SJ Coles, T Gelbrich, UJ Griesser… - Crystal growth & …, 2009 - ACS Publications
… In conclusion, the structure of the elusive high temperature (γ-) form of d,l-norleucine has been determined and a 2D bilayer formed by strong hydrogen bonding between “head” groups …
Number of citations: 35 pubs.acs.org
A Dennig, S Gandomkar, E Cigan, TC Reiter… - Organic & …, 2018 - pubs.rsc.org
… acid dehydrogenase furnished L-norleucine in >97% ee. … Activity of recombinant L-Leu-DH on L-norleucine (4a) was … a linear one-pot cascade toward L-norleucine (Scheme 2). Various …
Number of citations: 11 pubs.rsc.org
OA Andersen, AJ Stokka, T Flatmark… - Journal of molecular …, 2003 - Elsevier
… (hPheOH) in complex with the physiological cofactor 6(R)-l-erythro-5,6,7,8-tetrahydrobiopterin (BH 4 ) and the substrate analogues 3-(2-thienyl)-l-alanine (THA) or l-norleucine (NLE) …
Number of citations: 129 www.sciencedirect.com
T Nakayama, F Hayase, H Kato - Agricultural and Biological …, 1980 - Taylor & Francis
… Formation of e-(2-Formyl-5-hydroxymethyl-pyrrol-I-yl)-L-norleucine in the Maillard Reaction … E-(2-formyl-5-hydroxymethylpyrrol-I-yl)-L-norleucine (2-amino-6-(2-formyl-5-hydroxymethyl-…
Number of citations: 117 www.tandfonline.com
R Rais, A Jancarik, L Tenora… - Journal of medicinal …, 2016 - ACS Publications
The glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON, 1) has shown robust anticancer efficacy in preclinical and clinical studies, but its development was halted due to marked …
Number of citations: 101 pubs.acs.org
KM Lemberg, JJ Vornov, R Rais, BS Slusher - Molecular cancer therapeutics, 2018 - AACR
The broadly active glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has been studied for 60 years as a potential anticancer therapeutic. Clinical studies of DON in the 1950s …
Number of citations: 140 aacrjournals.org
HA Arfmann, R Labitzke… - … : Original Research on …, 1977 - Wiley Online Library
The structure inducing properties of L‐leucine, L‐isoleucine, and L‐norleucine residues incorporated into poly(L‐lysine) were investigated by the observation of the circular dichroism of …
Number of citations: 49 onlinelibrary.wiley.com
D Cervantes-Madrid, Y Romero… - BioMed Research …, 2015 - hindawi.com
… , lonidamine and 6-diazo-5-oxo-L-norleucine (DON) are two old drugs well characterized as … and 6-diazo-5-oxo-L-norleucine (DON) was undertaken to analyse existing information on …
Number of citations: 112 www.hindawi.com
RC Willis, J Edwin Seegmiller - Journal of cellular physiology, 1977 - Wiley Online Library
The rapid catabolism of glutamine by the cultured human lymphoblast line WI‐L2 can be inhibited greater than 95% by incubation of cell suspensions with 6‐diazo‐5‐oxo‐L‐norleucine …
Number of citations: 43 onlinelibrary.wiley.com

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